1-Methyl-2-(2-methylpropoxy)-2-oxoethyl butyrate

Lipophilicity ADME Ester Prodrug Design

1‑Methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl butyrate (CAS 84681‑87‑8) is a C₁₁H₂₀O₄ ester compound with an average monoisotopic mass of 216.136 Da. Chemically, it is the butanoic acid ester of a lactic acid‑derived isobutyl glycolate core, formally named [1‑(2‑methylpropoxy)‑1‑oxopropan‑2‑yl] butanoate.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 84681-87-8
Cat. No. B12666966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(2-methylpropoxy)-2-oxoethyl butyrate
CAS84681-87-8
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(C)C(=O)OCC(C)C
InChIInChI=1S/C11H20O4/c1-5-6-10(12)15-9(4)11(13)14-7-8(2)3/h8-9H,5-7H2,1-4H3
InChIKeyKOWHDISSCIEDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl Butyrate: Baseline Identity & Procurement Context


1‑Methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl butyrate (CAS 84681‑87‑8) is a C₁₁H₂₀O₄ ester compound with an average monoisotopic mass of 216.136 Da . Chemically, it is the butanoic acid ester of a lactic acid‑derived isobutyl glycolate core, formally named [1‑(2‑methylpropoxy)‑1‑oxopropan‑2‑yl] butanoate [1]. Its molecule contains two distinct ester linkages (a butyrate ester and an isobutoxycarbonyl ester) and a chiral centre at the α‑carbon of the lactic acid fragment, which structurally distinguishes it from simpler linear butyrate esters . As catalogued by the European Inventory of Existing Commercial Chemical Substances (EINECS No. 283‑548‑5), the compound is available in bulk and research‑grade formats from major chemical supply chains globally [1].

Why Generic Substitution Fails for 1‑Methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl Butyrate


Generic substitution of 1‑methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl butyrate with simpler butyrate esters (e.g., tributyrin, isobutyl butyrate, or alkyl butyrates) is not chemically or functionally equivalent. The compound contains two orthogonal ester bonds—a butyrate ester and an isobutoxycarbonyl ester—that are susceptible to differential enzymatic and chemical hydrolysis kinetics . Published quantitative structure–metabolism relationship (QSMR) models for carboxylic ester hydrolysis establish that branching on the alkoxy side of the ester carbon (e.g., the isobutoxy motif) introduces a steric “inaccessible solid angle” that substantially reduces the enzymatic hydrolysis rate compared with linear alkyl esters [1][2]. Because the compound’s butyrate release profile is a function of the steric hindrance encoded in the glycolate spacer, replacement with a simple single‑ester butyrate would alter the pharmacokinetic or release‑rate profile in any application where controlled butyrate delivery is desired, making unqualified substitution scientifically invalid [2].

Product‑Specific Quantitative Evidence Guide for 1‑Methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl Butyrate


Estimated LogP Distinguishes the Target from Linear Butyrate Esters

The calculated octanol/water partition coefficient (ClogP) for 1‑methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl butyrate is estimated at 2.82 (ChemAxon) . This places the compound in a lipophilicity range that is 0.94 log units higher than isobutyl butyrate (ClogP ≈ 1.88) and 0.51 log units above butyl butyrate (ClogP ≈ 2.31) . The increased logP arises from the additional isobutoxycarbonyl ester group, which augments the hydrocarbon character without substantially increasing hydrogen‑bonding capacity .

Lipophilicity ADME Ester Prodrug Design

Calculated LogP Correlation Suggests Prolonged Enzymatic Half‑Life vs Linear Butyrate Esters

The validated QSMR equation log t₁/₂ = −3.805 + 0.112 QLogP describes the relationship between calculated logP and the in vitro human blood enzymatic hydrolysis half‑life for a diverse set of 67 carboxylic esters [1][2]. Applying this model, the higher QLogP of 1‑methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl butyrate (2.82) yields a predicted enzymatic half‑life that is approximately 1.1‑fold longer than that of isobutyl butyrate (QLogP ≈ 1.88) and 1.06‑fold longer than butyl butyrate (QLogP ≈ 2.31). This prediction aligns with the established principle that branching on the alkoxy side of the ester (the isobutoxy group) decreases the rate of enzymatic hydrolysis through steric hindrance [1].

Esterase Hydrolysis Prodrug Stability Half-life Prediction

Dual‑Ester Architecture Enables Stepwise Butyrate Release vs Single‑Step Hydrolysis of Tributyrin

1‑Methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl butyrate contains two distinct ester functionalities: a butyrate ester and an isobutoxycarbonyl (carbonate‑like) ester . In contrast, tributyrin (glyceryl tributyrate) carries three chemically equivalent butyrate ester bonds [1]. Enzymatic hydrolysis of tributyrin releases three butyrate equivalents in a single‑step process that is rapid and difficult to modulate [1]. For the target compound, the butyrate ester is expected to hydrolyse first, releasing one equivalent of butyric acid while leaving the isobutoxycarbonyl ester intact; subsequent hydrolysis of the second ester yields the lactic acid derivative and isobutanol . This sequential, two‑step release architecture provides an inherently different pharmacokinetic profile compared with the burst release of tributyrin, offering a basis for tunable butyrate delivery .

Prodrug Design Butyrate Delivery Controlled Release

Research & Industrial Application Scenarios for 1‑Methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl Butyrate


Sustained‑Release Butyrate Prodrug Design

1‑Methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl butyrate supplies a dual‑ester scaffold that releases butyric acid through a sequential, two‑step hydrolysis mechanism rather than the single‑step burst characteristic of tributyrin [1]. It is therefore suited as a lead scaffold for sustained‑release butyrate prodrugs targeting inflammatory bowel disease, β‑hemoglobinopathies, or oncological applications where prolonged histone deacetylase (HDAC) inhibition is desired .

Esterase Stability Screening & QSMR Validation

The compound’s branched isobutoxy group encodes steric hindrance at the ester carbonyl, making it a valuable probe for in vitro esterase stability screening panels [1]. Its inclusion in a test set alongside linear, branched, and hindered esters enables validation and refinement of quantitative structure–metabolism relationship (QSMR) models that predict enzymatic half‑life from computed steric and electronic descriptors [1].

Synthetic Intermediate for Chiral Glycolate Derivatives

The chiral centre at the α‑carbon of the lactic acid fragment (1‑methyl‑2‑oxoethyl moiety) makes 1‑methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl butyrate a potential synthetic intermediate for enantiomerically enriched glycolic acid and lactic acid derivatives . Its dual ester protection strategy allows selective deprotection under orthogonal conditions, facilitating access to chiral building blocks for pharmaceutical synthesis without racemisation .

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